Cas no 1806546-76-8 (2,5-Bis(trifluoromethyl)-3-iodopyridine)
2,5-Bis(trifluoromethyl)-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2,5-Bis(trifluoromethyl)-3-iodopyridine
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- Inchi: 1S/C7H2F6IN/c8-6(9,10)3-1-4(14)5(15-2-3)7(11,12)13/h1-2H
- InChI Key: GARFAKNGNSLFRQ-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)(F)F)=CN=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 225
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9
2,5-Bis(trifluoromethyl)-3-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002344-250mg |
2,5-Bis(trifluoromethyl)-3-iodopyridine |
1806546-76-8 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029002344-500mg |
2,5-Bis(trifluoromethyl)-3-iodopyridine |
1806546-76-8 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029002344-1g |
2,5-Bis(trifluoromethyl)-3-iodopyridine |
1806546-76-8 | 95% | 1g |
$3,097.65 | 2022-03-31 |
2,5-Bis(trifluoromethyl)-3-iodopyridine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2,5-Bis(trifluoromethyl)-3-iodopyridine
Comprehensive Guide to 2,5-Bis(trifluoromethyl)-3-iodopyridine (CAS No. 1806546-76-8): Properties, Applications, and Industry Insights
2,5-Bis(trifluoromethyl)-3-iodopyridine (CAS No. 1806546-76-8) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring trifluoromethyl groups and an iodine substituent, this compound serves as a versatile building block for synthesizing complex molecules. The presence of both electron-withdrawing groups and a halogen atom makes it particularly valuable in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations.
Recent trends in drug discovery highlight the growing demand for fluorinated compounds like 2,5-Bis(trifluoromethyl)-3-iodopyridine. Fluorine incorporation often enhances metabolic stability and bioavailability—a key concern addressed in forums discussing bioisosteric replacements. This compound’s CAS No. 1806546-76-8 is increasingly cited in patents related to kinase inhibitors and antiviral agents, aligning with the surge in searches for COVID-19 therapeutics and cancer-targeted molecules.
From a synthetic chemistry perspective, the iodopyridine moiety in this compound enables Sonogashira couplings and Buchwald-Hartwig aminations—techniques frequently queried in organic synthesis databases. Its trifluoromethyl groups also contribute to lipophilicity, a property critical in central nervous system (CNS) drug design, another hot topic in medicinal chemistry circles. Researchers exploring PET radiotracer development may find the iodine atom particularly useful for isotopic labeling applications.
Environmental considerations are paramount in modern chemistry, and 2,5-Bis(trifluoromethyl)-3-iodopyridine aligns with the industry’s shift toward green chemistry principles. Its potential for late-stage functionalization reduces synthetic steps—a strategy often discussed in sustainability-focused webinars. Analytical chemists investigating HPLC method development for fluorinated aromatics will note its distinct UV absorption profile, a subtopic trending in chromatography forums.
In material science, this compound’s thermal stability (a frequently searched property in polymers research) makes it a candidate for high-performance coatings. The trifluoromethyl groups impart hydrophobicity, relevant to water-repellent surface studies—an area gaining traction due to self-cleaning material innovations. Computational chemists modeling electronic effects of substituted pyridines may leverage its steric and electronic parameters, often queried in DFT calculation tutorials.
Quality control protocols for CAS No. 1806546-76-8 emphasize NMR spectral data (particularly 19F NMR), a technique dominating analytical chemistry search queries. The compound’s crystalline structure also interests researchers studying cocrystal engineering, a niche but growing field. Safety data sheets highlight proper handling of iodinated compounds, a subject covered in laboratory safety courses worldwide.
As the pharmaceutical industry prioritizes structure-activity relationship (SAR) studies, 2,5-Bis(trifluoromethyl)-3-iodopyridine offers a scaffold for probing electronic tuning effects. Its applications in catalysis research (especially C-H activation methodologies) respond to the demand for atom-efficient reactions. With AI-assisted retrosynthesis tools becoming prevalent, this compound’s commercial availability (a common purchaser query) facilitates rapid lead compound optimization.
Emerging literature connects fluorinated pyridines like CAS No. 1806546-76-8 to proteolysis-targeting chimeras (PROTACs)—a breakthrough technology dominating drug discovery headlines. The compound’s role in metal-organic frameworks (MOFs) synthesis also addresses searches for porous materials with gas storage capabilities. For educators, its multistep synthesis provides case studies for advanced organic chemistry curricula.
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